
Phenylacetone
Overview
Description
Phenylacetone (C₉H₁₀O), also known as benzyl methyl ketone or 1-phenyl-2-propanone, is an aromatic ketone characterized by a benzene ring linked to a methyl ketone group. It is a colorless to pale-yellow liquid with a distinct floral odor and a boiling point of 215–216°C . Its chemical structure enables diverse applications in pharmaceuticals, perfumery, and organic synthesis. However, this compound is heavily regulated globally due to its role as a precursor in illicit methamphetamine production .
Key properties include:
- Molecular weight: 134.18 g/mol
- Density: 1.0057 g/cm³
- Solubility: Miscible with organic solvents like ethanol and ether; sparingly soluble in water .
This compound is synthesized via multiple pathways, including oxidation of α-methylstyrene, Grignard reactions, and reductive amination of phenylacetaldehyde . Its reactivity allows transformations such as oxidation to phenylacetic acid or reduction to secondary alcohols .
Scientific Research Applications
Pharmaceutical Applications
Phenylacetone serves as an essential intermediate in the synthesis of several pharmaceutical compounds, notably amphetamines. Its role in the production of these substances has led to regulatory scrutiny due to the potential for illicit drug manufacturing.
Key Pharmaceutical Uses
- Synthesis of Amphetamines : this compound is a precursor for methamphetamine and amphetamine synthesis, commonly referred to as P2P in illicit contexts. The compound undergoes reductive amination with methylamine to yield these drugs .
- Biological Metabolism : In humans, this compound is a metabolite of amphetamine, processed via oxidative deamination by flavin-containing monooxygenase 3 (FMO3) in the liver, leading to non-toxic byproducts such as benzoic acid .
Biocatalytic Applications
Recent advancements in enzyme engineering have highlighted the potential of this compound monooxygenase (PAMO) variants for biocatalytic processes. These enzymes can facilitate environmentally friendly synthesis routes for valuable compounds.
Case Study: PAMO Variants
- Research Findings : Two novel PAMO variants were developed through iterative saturation mutagenesis. These variants showed promising results in producing indigoids—natural pigments used historically as dyes—through biocatalysis .
- Industrial Relevance : The application of PAMO variants in textile and pharmaceutical industries presents a green alternative to traditional chemical processes that often require harsh conditions and generate toxic waste .
Environmental Applications
The use of this compound in biocatalysis not only aids in synthesizing valuable compounds but also contributes to sustainable practices by minimizing hazardous waste.
Green Chemistry Initiatives
- Eco-Friendly Production : The development of whole-cell biocatalysts utilizing engineered bacteria demonstrates a shift towards greener methodologies for producing indigo derivatives from this compound .
- Reduction of Toxic Waste : By employing biocatalytic processes over conventional chemical methods, industries can significantly reduce their environmental footprint.
Research and Development Trends
The ongoing research into this compound applications indicates a growing interest in its utility beyond traditional uses. Recent studies have focused on enhancing enzyme efficiency and exploring new synthetic pathways.
Emerging Research Areas
- Indigo Derivative Production : Investigations into the thermal stability and kinetics of PAMO variants are paving the way for higher yields of indigo and indirubin, valuable for various applications including textiles and cosmetics .
- Novel Synthetic Routes : Innovations in synthetic methodologies utilizing this compound are being explored to improve efficiency and reduce costs associated with drug production .
Summary Table of Applications
Mechanism of Action
Phenylacetone can be compared with other similar compounds:
Phenylacetic Acid: Both compounds share a phenyl group, but phenylacetic acid has a carboxylic acid functional group instead of a ketone.
Benzyl Methyl Ketone: This compound is structurally similar to this compound but has a different arrangement of functional groups.
Uniqueness:
Comparison with Similar Compounds
Chemical and Physical Properties
The table below compares phenylacetone with structurally related ketones:
Compound | Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications | Regulatory Status |
---|---|---|---|---|---|
This compound | C₉H₁₀O | 215–216 | 1.0057 | Pharmaceuticals, perfumery, illicit drugs | Controlled (Schedule II in USA) |
Acetophenone | C₈H₈O | 202 | 1.03 | Fragrances, polymer synthesis | Unrestricted |
Cyclohexanone | C₆H₁₀O | 155 | 0.948 | Nylon production, solvents | Industrial use |
Benzophenone | C₁₃H₁₀O | 305 | 1.11 | UV stabilizers, pharmaceuticals | Limited restrictions |
Structural Insights :
- This compound has a methyl group adjacent to the ketone, enhancing steric bulk compared to acetophenone (ketone directly attached to the benzene ring). This difference influences boiling points and enzyme-substrate interactions .
- Cyclohexanone, an alicyclic ketone, lacks aromaticity, resulting in lower boiling points and distinct reactivity (e.g., susceptibility to Baeyer-Villiger oxidation) .
Enzymatic Interactions
Substrate Specificity in Amine Dehydrogenases
Engineered amine dehydrogenases (AmDHs) exhibit varied activity toward this compound derivatives:
- cFL1-AmDH: Broad activity on aliphatic ketones (e.g., alkyl methylketones) and acetophenone derivatives but lower efficiency with this compound .
- Rs-PAmDH: Prefers this compound derivatives and bulky ketones (e.g., 2-methylcyclohexanone) due to a more flexible active site .
- Bb-PAmDH : Narrow specificity, primarily active on this compound derivatives (similar to Ct-PAmDH) .
Baeyer-Villiger Monooxygenases (BVMOs)
BVMOs catalyze ketone oxidation, but substrate preferences vary:
Key Findings :
- TfPAMO shows high specificity for this compound, whereas STMO exhibits remarkable promiscuity, processing both steroids and this compound .
- Mutagenesis (e.g., Gln93Asn/Pro94Asp in TfPAMO) can broaden substrate scope but slightly reduces this compound affinity (Km = 0.054 mM vs. WT 0.071 mM) .
Metabolic and Industrial Relevance
- EthA Activation : this compound has a higher affinity (Km = 0.06 mM) for EthA compared to ETH (Km = 0.34 mM), making it a superior substrate for prodrug activation .
- Biocatalysis : Engineered alcohol dehydrogenases (e.g., TeSADH mutants) show enhanced activity on this compound, enabling chiral synthesis of pharmaceuticals .
- Oxidation Pathways: Unlike acetophenone (oxidized to benzoic acid), this compound yields phenylacetic acid, a precursor for antibiotics and fragrances .
Biological Activity
Phenylacetone, also known as phenyl-2-propanone (P2P), is an organic compound with the chemical formula . It is a colorless oil that is soluble in organic solvents and is primarily recognized for its role as a precursor in the synthesis of amphetamines. This article delves into the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications in pharmacology and toxicology.
This compound is a mono-substituted benzene derivative. It can be synthesized through various methods, including:
- Gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina catalyst.
- Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride.
- Dry distillation of phenylacetic acid with lead(II) acetate.
These synthetic routes are significant not only for industrial applications but also for understanding the compound's role in illicit drug synthesis, particularly methamphetamine .
Metabolic Pathways
In humans, this compound serves as a metabolite of amphetamines. The metabolic pathway involves:
- Oxidative Deamination : Flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into this compound.
- Oxidation : this compound is further oxidized to benzoic acid.
- Conjugation : Benzoic acid is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes for excretion.
This metabolic pathway indicates that this compound itself is non-toxic and plays a crucial role in detoxifying amphetamines .
Enzymatic Interactions
Recent studies have focused on the enzyme this compound monooxygenase (PAMO), which catalyzes the oxidation of this compound to produce various indigoids. Two novel variants of PAMO have been engineered to enhance their catalytic efficiency and substrate range:
- PAMO HPCD : This variant showed a significant increase in indigo production when supplemented with L-tryptophan, yielding approximately 3000 mg/L.
- PAMO HPED : Although less effective than HPCD, it still produced notable amounts of indirubin and other derivatives from substituted indoles .
The ability of PAMO to utilize renewable resources for biocatalysis presents an environmentally friendly alternative for synthesizing valuable compounds .
Case Studies and Research Findings
- Differentiation of Synthetic Routes : A study utilized gas chromatography and mass spectrometry to differentiate between illicit synthetic routes of this compound. Four reaction-specific compounds were identified that could serve as markers for distinguishing between methods used in clandestine labs .
- Immunological Effects : Research has indicated that certain derivatives of this compound can inhibit phagocytosis in human monocytes. This effect may contribute to immunosuppression, particularly in individuals consuming alcohol or other immunosuppressive substances .
- Biocatalytic Applications : The potential use of PAMO variants for industrial applications was highlighted, showcasing their ability to produce indigo and other valuable compounds from simple substrates under mild conditions .
Chemical Reactions Analysis
Synthetic Reactions
Phenylacetone is a critical intermediate in the synthesis of amphetamines and methamphetamine. Major synthetic routes include:
Ketonic Decarboxylation
Phenylacetic acid undergoes gas-phase ketonic decarboxylation in the presence of acetic acid and a ceria-alumina catalyst to yield this compound1. Industrially, this method is favored due to its scalability.
Friedel-Crafts Alkylation
A laboratory-scale synthesis involves reacting chloroacetone with benzene using aluminum chloride (AlCl₃) as a catalyst1:
Ester Decomposition
Methyl 3-oxo-2-phenylbutyrate (MAPA) and related esters decompose into this compound under acidic or basic conditions2:
Key By-Products :
-
Phenylacetylcarbinol (precursor to ephedrine derivatives)2.
Metabolic Pathways
This compound is a metabolite of amphetamine and methamphetamine in humans:
Oxidative Deamination
Flavin-containing monooxygenase 3 (FMO3) converts amphetamines to this compound13:
Oxidation to Benzoic Acid
This compound is further oxidized to benzoic acid, which conjugates with glycine to form hippuric acid for excretion13:
Key Enzymes :
Enzyme | Function | Cofactor |
---|---|---|
FMO3 | Oxidative deamination | NADPH |
Glycine N-acyltransferase (GLYAT) | Conjugation with glycine | ATP |
Electrochemical Cleavage
This compound derivatives undergo oxidative cleavage of the acyl-carbon bond under cathodic reduction with a boron-doped diamond (BDD) electrode4:
Reaction Conditions :
Parameter | Value | Yield (%) |
---|---|---|
Electrode Material | BDD (Ar flow) | 52 |
Temperature | 25°C | – |
Voltage | -1.49 V (vs. Fc/Fc⁺) | – |
Enzymatic Oxidation (Baeyer-Villiger)
This compound monooxygenase (PAMO) catalyzes enantioselective Baeyer-Villiger oxidations and sulfoxidations5:
Mutagenesis Effects on PAMO :
Mutation | (s⁻¹) | (μM) | Enantioselectivity () |
---|---|---|---|
Wild-Type | 4.2 | 7.5 | 98 (Sulfoxidation) |
R217A | 3.8 | 4300 | 85 |
Reduction Reactions
Under anaerobic conditions, this compound is reduced to phenylisopropanol by mitochondrial ketoreductases6:
Miscellaneous Reactions
Q & A
Basic Research Questions
Q. What are the established synthesis methods for phenylacetone in academic research, and how can their reproducibility be ensured?
- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts alkylation of benzene with chloroacetone, as detailed in classical organic chemistry literature . To ensure reproducibility, researchers should:
-
Document precise molar ratios, catalysts (e.g., AlCl₃), and reaction conditions (temperature, solvent purity) in the experimental section .
-
Include supplementary data (e.g., NMR spectra, melting/boiling points) to verify product identity and purity .
-
Cross-reference protocols with peer-reviewed studies to address variability in yields or byproducts .
- Data Table : Common Synthesis Routes
Method | Yield (%) | Key Challenges | Reference |
---|---|---|---|
Friedel-Crafts Alkylation | 60-75 | Catalyst handling, side reactions | |
Oxidation of 1-Phenyl-2-propanol | 50-65 | Over-oxidation to benzoic acid |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (flash point: 77°C) and irritant properties , researchers must:
- Use explosion-proof equipment and grounding to prevent static discharge .
- Wear nitrile gloves (tested for solvent resistance) and tightly sealed goggles .
- Store in sealed containers at ≤25°C, away from oxidizing agents .
Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic methods?
- Methodological Answer :
- GC-MS : Quantify purity (>98%) and detect volatile impurities .
- ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., carbonyl at ~207 ppm, aromatic protons at 7.2-7.4 ppm) .
- FTIR : Identify functional groups (C=O stretch at ~1715 cm⁻¹) .
Q. What are the primary challenges in synthesizing this compound via Friedel-Crafts alkylation, and how can they be mitigated?
- Methodological Answer : Challenges include polyalkylation byproducts and catalyst deactivation. Mitigation strategies:
- Optimize stoichiometry (e.g., 1:1 benzene:chloroacetone) and use fresh AlCl₃ .
- Monitor reaction progress with TLC or in-situ IR to terminate before side reactions dominate .
Advanced Research Questions
Q. How does this compound interact with flavoprotein monooxygenases like PAMO, and what computational models explain its catalytic mechanisms?
- Methodological Answer : PAMO oxidizes this compound via a hydride transfer mechanism. Researchers use:
- QM/MM Simulations : To model the flavin-active site interactions and calculate energy barriers (e.g., ΔG‡ ≈ 15 kcal/mol) .
- DFT Clusters : Analyze transition states for substrate-enzyme binding .
Q. What strategies resolve contradictions in this compound’s reactivity data across different experimental conditions?
- Methodological Answer : Conflicting data (e.g., oxidation rates in polar vs. nonpolar solvents) require:
- Meta-analysis of literature to identify variables (e.g., solvent polarity, temperature) .
- Controlled replication studies with standardized conditions (e.g., 25°C, 0.1 M substrate) .
Q. How can QM/MM simulations enhance understanding of this compound’s enzymatic oxidation pathways?
- Methodological Answer : Simulations reveal atomistic details, such as:
- Role of active-site residues (e.g., Arg337) in stabilizing transition states .
- Comparison of linear (2-octanone) vs. cyclic (this compound) substrate dynamics .
Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications in organic synthesis?
- Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like "this compound AND catalysis" and filter for peer-reviewed articles (post-2010). Categorize findings into themes:
Q. How do solvent polarity and temperature affect this compound’s stability, and what experimental designs quantify these effects?
- Methodological Answer :
- Accelerated Stability Testing : Incubate this compound in solvents (e.g., acetone, ethanol) at 40°C for 14 days, monitoring degradation via HPLC .
- Kinetic Studies : Measure half-life (t₁/₂) under varying pH and temperature .
Q. What methodologies validate this compound’s role as a precursor in controlled substance synthesis within legal research frameworks?
Properties
IUPAC Name |
1-phenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDLTOVEPVEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059280 | |
Record name | 1-Phenylacetone | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | Phenylacetone | |
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Boiling Point |
214 °C | |
Record name | Phenyl 2-propanone | |
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Solubility |
Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform | |
Record name | Phenyl 2-propanone | |
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Density |
1.0157 g/m cu at 20 °C | |
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Vapor Pressure |
0.22 [mmHg] | |
Record name | Phenylacetone | |
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Color/Form |
Liquid | |
CAS No. |
103-79-7 | |
Record name | Phenylacetone | |
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Record name | Phenylacetone | |
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Record name | 2-Propanone, 1-phenyl- | |
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Record name | 1-Phenylacetone | |
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Record name | Phenylacetone | |
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Record name | Phenyl 2-propanone | |
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Melting Point |
-15.3 °C | |
Record name | Phenyl 2-propanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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